molecular formula C6H8N4O4 B1414556 N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide CAS No. 1290181-44-0

N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B1414556
CAS No.: 1290181-44-0
M. Wt: 200.15 g/mol
InChI Key: QGZMKFNUAXZWLX-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C6H8N4O4 and its molecular weight is 200.15 g/mol. The purity is usually 95%.
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Biological Activity

N-Methoxy-N-methyl-3-nitro-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

1. Chemical Structure and Properties

This compound features a pyrazole ring with a methoxy and methyl group attached to the nitrogen atoms, along with a nitro group at the 3-position and a carboxamide at the 5-position. This structure is crucial for its biological activity, influencing its interaction with various biological targets.

2.1 Anticancer Activity

Research indicates that compounds with similar pyrazole frameworks exhibit significant anticancer properties. For instance, derivatives that inhibit the extracellular signal-regulated kinase (ERK) pathway have shown promise in cancer treatment. In one study, pyrazole analogues demonstrated nanomolar potency against ERK5, suggesting that this compound could possess similar inhibitory effects on cancer cell proliferation and migration .

2.2 Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles has been well-documented. Compounds related to this compound have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. For example, certain pyrazole derivatives exhibited comparable anti-inflammatory activity to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

2.3 Antimicrobial Properties

Pyrazoles have also been explored for their antimicrobial effects. Studies have shown that specific derivatives can inhibit the growth of various bacterial strains and fungi. The compound's ability to disrupt microbial cell functions could be attributed to its interaction with key metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters, potentially benefiting conditions like depression .
  • Signal Transduction Modulation : The inhibition of pathways such as ERK may result in reduced cancer cell survival and proliferation, highlighting the importance of this compound in oncology .

4. Research Findings

Several studies have evaluated the pharmacological properties of pyrazole derivatives:

StudyCompound TestedBiological ActivityIC50/EC50 Values
Pyrazole Derivative AAnti-inflammatoryIC50 = 0.08 µM
N-Methyl Pyrazole BERK5 InhibitionIC50 = Nanomolar
Pyrazole Derivative CAntimicrobialEC50 = 6.25 µg/mL

5. Case Studies

Case Study 1 : A study involving a series of pyrazole derivatives demonstrated that modifications at various positions on the pyrazole ring significantly influenced their anticancer activity against MCF-7 breast cancer cells . The most potent derivative exhibited an IC50 value comparable to leading chemotherapeutics.

Case Study 2 : Another investigation highlighted the anti-inflammatory properties of a closely related compound in carrageenan-induced edema models in mice, showing significant reduction in swelling compared to control groups treated with standard NSAIDs .

Properties

IUPAC Name

N-methoxy-N-methyl-5-nitro-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O4/c1-9(14-2)6(11)4-3-5(8-7-4)10(12)13/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZMKFNUAXZWLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NNC(=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 20.4 g (130.31 mmol) of 5-nitro-1H-pyrazole-3-carboxylic acid in suspension in 530 ml of 1,2-dichloroethane, are respectively added 28.36 ml (390.93 mmol) of thionyl chloride and 4 ml of dimethylformamide. The suspension is stirred under reflux for 8 h. The reaction mixture is then cooled to room temperature and the precipitate is filtered. The precipitate is re-suspended in 330 ml of dichloromethane after which are successively added 15.25 g (156.37 mmol) of N,O-dimethylhydroxylamine hydrochloride and 39.56 g (390.93 mmol) of triethylamine. The reaction mixture is stirred for 18 h at room temperature, water is added and the product is extracted several times with dichloromethane then with a dichloromethane/methanol mixture (90:10). The organic phases are combined, dried over magnesium sulfate and concentrated to yield 23.88 g of N-methoxy-N-methyl-5-nitro-1H-pyrazol-3-carboxamide in the form of a white solid.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
28.36 mL
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
15.25 g
Type
reactant
Reaction Step Three
Quantity
39.56 g
Type
reactant
Reaction Step Four
Quantity
530 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
4 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.